![molecular formula C18H24N4 B5561594 1,4-bis[(3-methyl-2-pyridinyl)methyl]piperazine](/img/structure/B5561594.png)

1,4-bis[(3-methyl-2-pyridinyl)methyl]piperazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

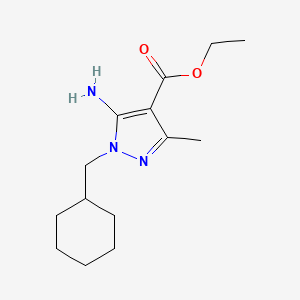

“1,4-bis[(3-methyl-2-pyridinyl)methyl]piperazine” is a chemical compound with the molecular formula C16H20N4 . It is a derivative of piperazine, a six-membered ring containing two nitrogen atoms at opposite positions in the ring .

Synthesis Analysis

The synthesis of piperazine derivatives has been a subject of interest due to their wide range of biological and pharmaceutical activity . Methods for the synthesis of such compounds include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of “1,4-bis[(3-methyl-2-pyridinyl)methyl]piperazine” consists of a piperazine ring, which is a six-membered ring with two nitrogen atoms, substituted at the 1 and 4 positions by (3-methyl-2-pyridinyl)methyl groups . The average molecular mass is 268.357 Da .Applications De Recherche Scientifique

Antibacterial and Biofilm Inhibition

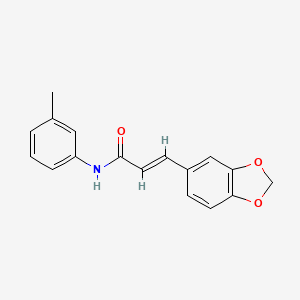

1,4-bis[(3-methyl-2-pyridinyl)methyl]piperazine and its derivatives have shown significant potential in antibacterial applications. A study by Mekky and Sanad (2020) demonstrated that certain derivatives exhibited strong antibacterial efficacies against strains like E. coli and S. aureus. Moreover, these compounds displayed more effective biofilm inhibition activities than Ciprofloxacin, indicating their potential in combating biofilm-associated bacterial infections (Mekky & Sanad, 2020).

Antagonist Activity for Receptors

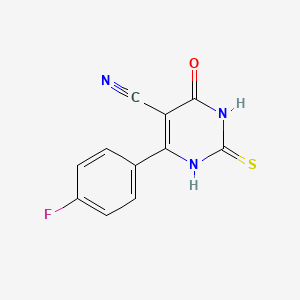

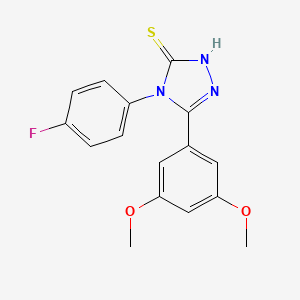

Research on bicyclic derivatives of 1,4-bis[(3-methyl-2-pyridinyl)methyl]piperazine, such as those containing 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione, has shown potent antagonist activity against receptors like 5-HT2. Watanabe et al. (1992) found that these compounds exhibited significant 5-HT2 antagonist activity, which could be relevant in treatments targeting serotonin receptors (Watanabe et al., 1992).

Applications in Coordination Polymer and Ferroelectric Properties

The compound has also been utilized in the synthesis of novel coordination polymers. Ahmad et al. (2014) synthesized a 3D acentric coordination polymer incorporating 1,4-bis[(3-methyl-2-pyridinyl)methyl]piperazine that exhibited ferroelectric properties with potential for high-density data storage (Ahmad et al., 2014).

Pharmaceutical Research

In pharmaceutical research, derivatives of 1,4-bis[(3-methyl-2-pyridinyl)methyl]piperazine have been explored as potential inhibitors for enzymes and receptors. Romero et al. (1994) reported the synthesis and evaluation of analogues for inhibition of HIV-1 reverse transcriptase, indicating its potential role in antiviral therapies (Romero et al., 1994).

Biodegradable Scaffolds for Nerve Regeneration

In the field of biomaterials, 1,4-bis(acryloyl)piperazine, a related compound, has been used to create poly(amidoamine) hydrogels. These hydrogels, studied by Mauro et al. (2013), showed promise as scaffolds for peripheral nerve regeneration due to their biocompatibility and ability to support cell growth (Mauro et al., 2013).

Propriétés

IUPAC Name |

1,4-bis[(3-methylpyridin-2-yl)methyl]piperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N4/c1-15-5-3-7-19-17(15)13-21-9-11-22(12-10-21)14-18-16(2)6-4-8-20-18/h3-8H,9-14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFEAEHZMNYRBEA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)CN2CCN(CC2)CC3=C(C=CC=N3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,4-Bis[(3-methylpyridin-2-yl)methyl]piperazine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-biphenylyl)-4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-piperazinone](/img/structure/B5561516.png)

![N-(2-oxo-2-{4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinyl}ethyl)benzamide](/img/structure/B5561524.png)

![1-[(3-isobutyl-5-isoxazolyl)carbonyl]-4-[(1-methyl-1H-imidazol-2-yl)methyl]piperazine](/img/structure/B5561531.png)

![3-methyl-8-(5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5561538.png)

![N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B5561601.png)

![1-[2-(2-methoxyphenoxy)-2-methylpropanoyl]-3-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5561602.png)

![4-[3-(3-hydroxy-3-methylbutyl)benzoyl]-3-methyl-1-phenyl-2-piperazinone](/img/structure/B5561617.png)

![methyl 2-{[(4-nitrophenyl)sulfonyl]amino}benzoate](/img/structure/B5561623.png)

![N-1,9-dioxaspiro[5.5]undec-4-yl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B5561628.png)